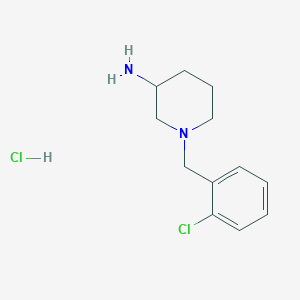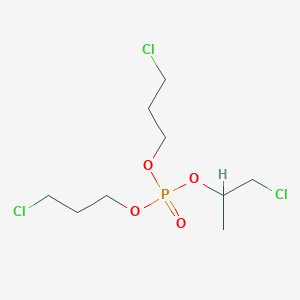
1-Chloropropan-2-yl bis(3-chloropropyl) phosphate
Vue d'ensemble
Description
“1-Chloropropan-2-yl bis(3-chloropropyl) phosphate” is a chemical compound with the molecular formula C9H18Cl3O4P . It has an average mass of 327.570 Da and a monoisotopic mass of 326.000824 Da . This compound is also known by its IUPAC name “1-Chloro-2-propanyl bis(3-chloropropyl) phosphate” and other names such as “2-Chloro-1-methylethyl bis(3-chloropropyl) phosphate” and "Phosphoric acid, 2-chloro-1-methylethyl bis(3-chloropropyl) ester" .
Molecular Structure Analysis
The molecular structure of “1-Chloropropan-2-yl bis(3-chloropropyl) phosphate” can be represented by the SMILES notation:CC(CCl)OP(=O)(OCCCCl)OCCCCl . This notation provides a way to represent the structure using ASCII strings. Physical And Chemical Properties Analysis
This compound has a density of 1.3±0.1 g/cm3, a boiling point of 390.3±32.0 °C at 760 mmHg, and a flash point of 290.8±32.7 °C . It has 4 hydrogen bond acceptors, 0 hydrogen bond donors, and 11 freely rotating bonds . Its polar surface area is 55 Å2, and it has a molar volume of 254.9±3.0 cm3 .Applications De Recherche Scientifique
Flame Retardant Properties
1-Chloropropan-2-yl bis(3-chloropropyl) phosphate serves as an effective flame retardant. It achieves this by inhibiting the entry of oxygen into the combustion zone during a fire, thereby slowing down flame propagation. Its application extends to materials such as plastics and rubber products, where fire safety is critical .
Plasticizer and Stabilizer
In addition to its flame-retardant properties, this compound acts as a plasticizer and stabilizer. When incorporated into polymer matrices, it enhances flexibility, durability, and overall material performance. Researchers explore its use in modifying the mechanical properties of plastics, improving their processability, and enhancing resistance to environmental factors.
Organic Synthesis
1-Chloropropan-2-yl bis(3-chloropropyl) phosphate serves as a valuable building block in organic synthesis. Chemists utilize it as a precursor for various organophosphorus compounds. Its reactivity allows for the creation of complex molecules through reactions such as nucleophilic substitution and phosphitylation .
Lubricant Additive
In lubricant formulations, this compound can act as an additive to enhance lubricity and reduce friction. Its chemical structure contributes to improved boundary lubrication, especially in high-temperature and high-pressure conditions. Researchers investigate its potential in optimizing lubricant performance .
Environmental Applications
Given its stability and low volatility, 1-Chloropropan-2-yl bis(3-chloropropyl) phosphate finds applications in environmental studies. Researchers explore its behavior in soil, water, and sediments. Understanding its fate and transport helps assess potential environmental risks and develop mitigation strategies .
Biomedical Research
While less common, some studies explore the compound’s biological activity. Researchers investigate its effects on cellular processes, toxicity, and potential therapeutic applications. However, further research is needed to fully understand its impact in the biomedical field .
Propriétés
IUPAC Name |
1-chloropropan-2-yl bis(3-chloropropyl) phosphate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18Cl3O4P/c1-9(8-12)16-17(13,14-6-2-4-10)15-7-3-5-11/h9H,2-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LURCDQJWIBOOGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCl)OP(=O)(OCCCCl)OCCCCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18Cl3O4P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40340795 | |
| Record name | Phosphoric acid, 2-chloro-1-methylethyl bis(3-chloropropyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40340795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloropropan-2-yl bis(3-chloropropyl) phosphate | |
CAS RN |
137888-35-8 | |
| Record name | Phosphoric acid, 2-chloro-1-methylethyl bis(3-chloropropyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40340795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



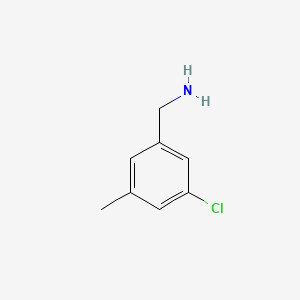
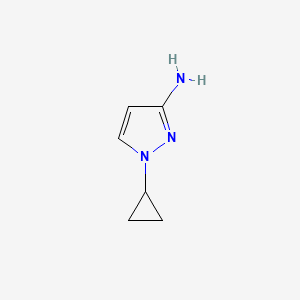


![7-(((2-aminoethyl)thio)methyl)-2-(methoxymethyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B3032209.png)
![3-(5,7-Dimethyl-2-oxo-3-phenyl-1,2-dihydropyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid](/img/structure/B3032210.png)
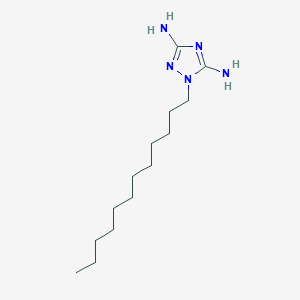
![[(4Ar,5S,7R,8S,8aR)-5-acetyloxy-7,8-dimethyl-8-[2-(5-oxo-2H-furan-3-yl)ethyl]spiro[2,3,5,6,7,8a-hexahydro-1H-naphthalene-4,2'-oxirane]-4a-yl]methyl (E)-2-methylbut-2-enoate](/img/structure/B3032212.png)
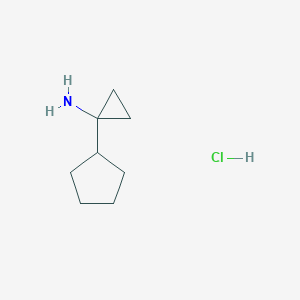

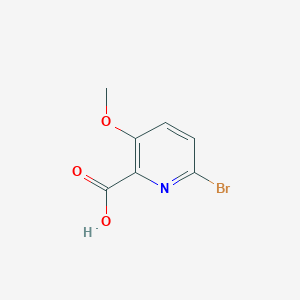

![6-Chloro-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine](/img/structure/B3032221.png)
